TMR Biocytin: A Technical Guide for Researchers, Scientists, and Drug Development Professionals
TMR Biocytin: A Technical Guide for Researchers, Scientists, and Drug Development Professionals
1.0 Introduction
TMR Biocytin, also known as 5-(and-6)-Tetramethylrhodamine Biocytin, is a highly versatile, fluorescent polar tracer used extensively in the life sciences. It is a chemical conjugate of biocytin (an amide of biotin and L-lysine) and the fluorophore tetramethylrhodamine (TMR).[1][2] This combination provides a dual-functionality molecule: the TMR moiety allows for direct visualization via its bright orange-red fluorescence, while the biocytin component enables highly sensitive detection and signal amplification through its strong affinity for avidin and streptavidin conjugates.[3][4][5]
Primarily recognized as a potent neuroanatomical tracer, TMR Biocytin is cell-impermeant and must be introduced into cells via methods like electroporation or microinjection. It is used to study cell-cell fusion, membrane permeability, pinocytosis, and, most notably, to delineate the complex morphology of neurons in both live and fixed tissues. Its ability to be transported both anterogradely and retrogradely, coupled with its high transport velocity and suitability for live-cell imaging, makes it a superior alternative to traditional, non-fluorescent tracers.
2.0 Core Properties and Specifications
The physicochemical properties of TMR Biocytin are summarized below. These specifications are critical for designing experiments, selecting appropriate filter sets for microscopy, and understanding its behavior in biological systems.
| Property | Value | Source(s) |
| Molecular Formula | C₄₆H₆₀N₈O₇S | |
| Molecular Weight | ~869.1 - 871 g/mol | |
| Excitation Maximum (λex) | 544 - 554 nm | |
| Emission Maximum (λem) | 571 - 581 nm | |
| Appearance | Dark red solid | |
| Solubility | DMF, DMSO, Water | |
| CAS Number | 749247-49-2 | |
| Cell Permeability | Membrane impermeant |
3.0 Mechanism of Action and Detection
TMR Biocytin's utility stems from its dual detection capabilities. As a polar tracer, it does not cross intact cell membranes and is therefore contained within the cell into which it is introduced, allowing for precise labeling.
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Direct Fluorescence: The TMR component is a bright and photostable fluorophore that can be visualized directly using standard fluorescence microscopy techniques. This allows for real-time imaging of labeled cells and neuronal processes in live tissue preparations.
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Biotin-Streptavidin Amplification: The biocytin moiety has an exceptionally high affinity for streptavidin. Following fixation, the tissue can be incubated with a streptavidin molecule conjugated to an enzyme (like HRP for colorimetric detection) or another fluorophore. This secondary labeling step can dramatically amplify the signal, revealing fine morphological details that may not be visible through direct fluorescence alone.
The diagram below illustrates these two parallel detection pathways.
4.0 Key Applications in Research
4.1 Neuroanatomical Tracing TMR Biocytin is an exceptional tool for mapping neuronal circuits. Unlike traditional biocytin, it can be visualized in live tissue, enabling dynamic studies of neuronal structures. It exhibits both anterograde (from soma to axon terminal) and retrograde (from axon terminal to soma) transport. A key advantage is its rapid transport velocity, measured at an initial rate of 5.4 mm/h, which allows for long-range labeling within hours—significantly faster than many other fluorescent tracers. Furthermore, the tracer is fixable and remains stable during tissue clearing protocols, permitting deep tissue visualization of labeled neurons.
4.2 Functional Imaging A powerful application of TMR Biocytin is its use in combination with functional indicators, such as calcium dyes (e.g., Fluo-8 AM). Researchers can retrogradely label a population of neurons with TMR Biocytin and then load the tissue with a calcium-sensitive dye. This allows for the simultaneous recording of neuronal activity (calcium transients) from cells whose morphology and projections are clearly identified by the TMR fluorescence.
4.3 Permeability Studies As a polar tracer, TMR Biocytin is used to assess membrane integrity and transport mechanisms. It is a valuable tool for investigating cell-cell and cell-liposome fusion events, transport through gap junctions, and cellular uptake via pinocytosis. It has also been employed to examine the permeability of the blood-brain barrier (BBB).
5.0 Experimental Protocols
5.1 Protocol: Neuronal Labeling via Electroporation in Live Tissue This method is used to label neurons in live preparations, such as brain slices or in vivo. Electroporation uses a brief electrical pulse to create transient pores in the cell membrane, allowing TMR Biocytin to enter.
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Preparation: Dissolve TMR Biocytin in an appropriate internal solution or artificial cerebrospinal fluid (ACSF) to a final concentration of 1-2%.
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Pipette Loading: Fill a glass micropipette with the TMR Biocytin solution.
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Targeting: Under microscopic guidance, position the pipette tip adjacent to the neuronal tract or cell bodies of interest.
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Electroporation: Apply a series of voltage pulses to eject the tracer from the pipette and into the adjacent cells.
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Incubation/Transport: Allow sufficient time for the tracer to be transported along the neuronal processes. The rapid transport rate allows for imaging within a few hours.
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Imaging: Visualize the labeled neurons using fluorescence microscopy. The preparation can be imaged live or fixed for subsequent analysis.
5.2 Protocol: Intracellular Filling via Whole-Cell Patch-Clamp This technique combines electrophysiological recording with morphological identification of a single neuron.
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Pipette Solution: Prepare a standard patch-clamp internal solution containing 0.2-0.5% TMR Biocytin.
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Patching: Establish a whole-cell patch-clamp configuration on a target neuron.
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Diffusion: Allow TMR Biocytin to diffuse from the pipette into the neuron for the duration of the recording (typically 15-30 minutes).
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Recording: Record the electrophysiological properties of the neuron.
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Fixation: After recording, fix the brain slice, typically in 4% paraformaldehyde (PFA).
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Visualization: The neuron can be visualized directly, or the signal can be amplified using the post-hoc protocol below to reveal its complete morphology for correlation with its functional properties.
5.3 Protocol: Post-Hoc Histochemical Detection This protocol is used on fixed tissue to amplify the TMR Biocytin signal.
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Washing: Wash fixed brain slices thoroughly in phosphate-buffered saline (PBS) to remove fixative.
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Permeabilization: Permeabilize the slices by incubating in PBS containing 1-2% Triton-X100 at 4°C for 24 hours.
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Blocking: Incubate slices in a blocking buffer (e.g., PBS with Triton-X100 and normal serum) to reduce non-specific binding.
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Streptavidin Incubation: Incubate the slices with a streptavidin-fluorophore conjugate (e.g., Streptavidin-Alexa Fluor 488) diluted 1:1000 in blocking buffer at 4°C for 24-48 hours.
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Final Washes: Wash the slices multiple times in PBS to remove unbound streptavidin conjugate.
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Mounting and Imaging: Mount the slices on glass slides with an appropriate mounting medium for fluorescent imaging.
6.0 Summary and Advantages
TMR Biocytin is a powerful and multifaceted tool for biological research. Its key advantages include:
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Live-Cell Compatibility: Enables the visualization of neuronal structures and transport in living tissue, a significant improvement over tracers requiring fixation.
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Fast Neuronal Transport: A high transport velocity allows for rapid, long-distance labeling of neural pathways.
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Dual-Mode Detection: Offers the flexibility of direct fluorescence for quick visualization and streptavidin-based amplification for enhanced sensitivity.
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Fixable and Clearable: The tracer is well-retained after fixation and is compatible with modern tissue clearing techniques for 3D imaging.
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Functional Correlation: Can be combined with functional imaging dyes to link cellular activity directly to specific, morphologically identified neurons.
References
- 1. Fast neuronal labeling in live tissue using a biocytin conjugated fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biocytin TMR [5-(and-6)-Tetramethylrhodamine biocytin] - 5 mg [anaspec.com]
- 4. AS-60658 | Biocytin TMR [5-(and-6)-Tetramethylrhodamine biocytin] [clinisciences.com]
- 5. Invitrogen Biocytin TMR (5-(and-6)-Tetramethylrhodamine Biocytin) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
